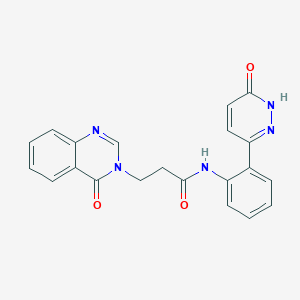

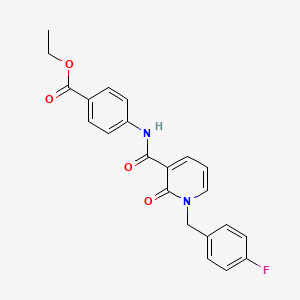

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties, such as its acidity or basicity .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Dibenzofurandiols : The compound and its derivatives undergo cyclization to form dibenzofurandiols, showcasing its utility in the synthesis of complex organic structures (Carvalho & Sargent, 1984).

Tandem Conjugate Addition Reactions : Demonstrates the compound's role in producing octahydrobenzo[b]furans, highlighting its versatility in chemical reactions (Yakura et al., 1998).

Cyclization/Dehydrogenation Strategy : Utilized in the efficient synthesis of furan-2-ylacetates and benzofuran derivatives, emphasizing its significance in organic synthesis processes (Bellur & Langer, 2005).

Photocatalytic Transformations on Zinc Oxide : Investigates the role of furan derivatives in photocatalytic transformations, providing insights into the compound's potential in material science applications (Richard & Boule, 1995).

Biological and Material Applications

Microbial Quorum Sensing Inhibitors : Explores the synthesis of bromomethylene derivatives for their potential to interfere with microbial communication and biofilm formation, suggesting biomedical applications (Benneche et al., 2008).

Biobased Polybenzoxazines : The synthesis of fully bio-based benzoxazine monomers from furan derivatives for copolymerization, indicating the compound's relevance in developing new materials with desirable thermal properties (Wang et al., 2012).

Oxidative Carbonylation : Demonstrates its application in producing furan-2-acetic esters, highlighting the compound's utility in organic synthesis and potential industrial applications (Gabriele et al., 1999).

Fire-Safe Epoxy Thermosets : Utilizes a furfural-based flame retardant derived from the compound in epoxy resins to enhance fire-safety performance, emphasizing its importance in material science and safety engineering (Xie et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-9-13(20-10(2)17)6-5-12-15(18)14(21-16(9)12)8-11-4-3-7-19-11/h3-8H,1-2H3/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVCQOYPUMJGEU-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

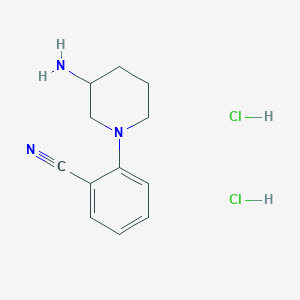

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)

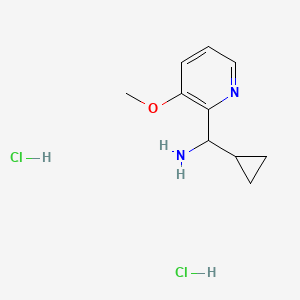

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

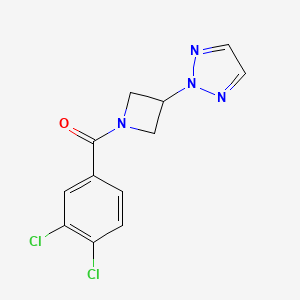

![3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2478552.png)